molecular formula C14H29Cl2O2P B13702274 Tetradecyl phosphorodichloridate CAS No. 109259-35-0

Tetradecyl phosphorodichloridate

Cat. No.: B13702274
CAS No.: 109259-35-0
M. Wt: 331.3 g/mol
InChI Key: CWLGNBMUGORIIO-UHFFFAOYSA-N
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Description

Tetradecyl phosphorodichloridate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a tetradecyl group attached to a phosphorodichloridate moiety. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl phosphorodichloridate can be synthesized through the reaction of tetradecyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Tetradecyl alcohol+Phosphorus oxychlorideTetradecyl phosphorodichloridate+Hydrogen chloride\text{Tetradecyl alcohol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} Tetradecyl alcohol+Phosphorus oxychloride→Tetradecyl phosphorodichloridate+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include steps for the purification of the final product, such as distillation or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form tetradecyl phosphoric acid and hydrogen chloride.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions

Major Products Formed

    Esters: Formed from the reaction with alcohols

    Amides: Formed from the reaction with amines

    Thioesters: Formed from the reaction with thiols

    Phosphoric Acid: Formed from hydrolysis

Scientific Research Applications

Tetradecyl phosphorodichloridate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetradecyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which readily reacts with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Trihexyl tetradecyl phosphonium chloride
  • Tributyltetradecyl phosphonium chloride
  • Trihexyl tetradecyl phosphonium bromide

Comparison

Tetradecyl phosphorodichloridate is unique in its structure and reactivity compared to other similar compounds. While compounds like trihexyl tetradecyl phosphonium chloride and tributyltetradecyl phosphonium chloride are also organophosphorus compounds, they differ in their functional groups and specific applications. This compound is particularly notable for its use in organic synthesis and its ability to form a wide range of derivatives through substitution reactions.

Properties

CAS No.

109259-35-0

Molecular Formula

C14H29Cl2O2P

Molecular Weight

331.3 g/mol

IUPAC Name

1-dichlorophosphoryloxytetradecane

InChI

InChI=1S/C14H29Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3

InChI Key

CWLGNBMUGORIIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(Cl)Cl

Origin of Product

United States

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